(2E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
CAS No.: 6029-58-9
Cat. No.: VC7984693
Molecular Formula: C17H15FO2
Molecular Weight: 270.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6029-58-9 |
|---|---|
| Molecular Formula | C17H15FO2 |
| Molecular Weight | 270.3 g/mol |
| IUPAC Name | (E)-3-(4-ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C17H15FO2/c1-2-20-16-10-3-13(4-11-16)5-12-17(19)14-6-8-15(18)9-7-14/h3-12H,2H2,1H3/b12-5+ |
| Standard InChI Key | LZQVJXFFBXSFMM-LFYBBSHMSA-N |
| Isomeric SMILES | CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F |
| SMILES | CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F |
| Canonical SMILES | CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F |
Introduction
(2E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative, characterized by its α,β-unsaturated carbonyl system. This compound is of significant interest in various fields due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It features a 4-ethoxyphenyl group and a 4-fluorophenyl group, which influence its chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of (2E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is performed between 4-fluorobenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the condensation process .
Chemical Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions
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Oxidation: The compound can be oxidized to form epoxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols using reducing agents such as sodium borohydride.
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Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl rings using reagents like bromine or nitrating agents under acidic conditions.
Biological Activities
(2E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one exhibits diverse biological activities due to its α,β-unsaturated carbonyl system, which can interact with various biological targets through mechanisms such as Michael addition.
Research Applications
This compound is used in various research applications:
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Chemistry: As a precursor for synthesizing more complex heterocyclic compounds.
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Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
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Medicine: Potential therapeutic agent due to its biological activities.
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Industry: Used in the development of new materials and as an intermediate in organic synthesis.
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